molecular formula C12H9Cl3N2O2S B3673849 (4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine

(4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine

Cat. No.: B3673849
M. Wt: 351.6 g/mol
InChI Key: KJPPFFXVMIAGAD-UHFFFAOYSA-N
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Description

(4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridyl group, a trichlorophenyl group, and a sulfonyl amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of 4-methyl-2-pyridine with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methyl-2-pyridine+2,4,5-Trichlorobenzenesulfonyl chlorideTriethylamineThis compound\text{4-Methyl-2-pyridine} + \text{2,4,5-Trichlorobenzenesulfonyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} 4-Methyl-2-pyridine+2,4,5-Trichlorobenzenesulfonyl chlorideTriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl(2-pyridyl))[(2,4-dichlorophenyl)sulfonyl]amine
  • (4-Methyl(2-pyridyl))[(2,5-dichlorophenyl)sulfonyl]amine
  • (4-Methyl(2-pyridyl))[(2,4,6-trichlorophenyl)sulfonyl]amine

Uniqueness

(4-Methyl(2-pyridyl))[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the specific arrangement of the trichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4,5-trichloro-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O2S/c1-7-2-3-16-12(4-7)17-20(18,19)11-6-9(14)8(13)5-10(11)15/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPPFFXVMIAGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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